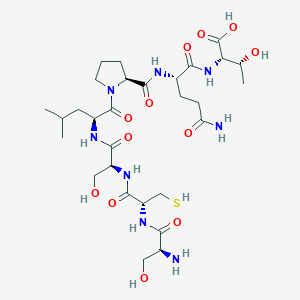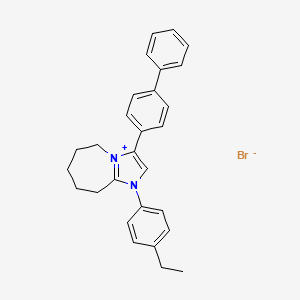
Antibacterial agent 100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 100 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, biology, and industry, to combat bacterial infections and prevent bacterial growth. This compound has gained significant attention due to its effectiveness against a broad spectrum of bacteria, including drug-resistant strains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 100 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial activity. The reaction conditions typically include controlled temperature, pressure, and pH to ensure the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors. The process involves the use of high-purity reagents and catalysts to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 100 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with varying degrees of antibacterial activity.
Scientific Research Applications
Antibacterial Agent 100 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: It is employed in microbiological studies to investigate bacterial resistance mechanisms and to develop new strategies for combating bacterial infections.
Medicine: It is used in the development of new antibiotics and in the treatment of bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the formulation of antibacterial coatings, disinfectants, and preservatives to prevent bacterial contamination.
Mechanism of Action
Antibacterial Agent 100 exerts its effects by targeting specific molecular pathways in bacteria. It binds to bacterial enzymes and proteins, disrupting essential cellular processes such as DNA replication, protein synthesis, and cell wall synthesis. This leads to the inhibition of bacterial growth and ultimately the death of the bacterial cells.
Comparison with Similar Compounds
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis in bacteria.
Ciprofloxacin: An antibiotic that targets bacterial DNA replication.
Uniqueness of Antibacterial Agent 100: this compound is unique due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Unlike some antibiotics that target specific bacterial processes, this compound has multiple targets, making it less likely for bacteria to develop resistance.
Properties
Molecular Formula |
C28H29BrN2 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide |
InChI |
InChI=1S/C28H29N2.BrH/c1-2-22-12-18-26(19-13-22)30-21-27(29-20-8-4-7-11-28(29)30)25-16-14-24(15-17-25)23-9-5-3-6-10-23;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
GKVTXWYBIQNZOS-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
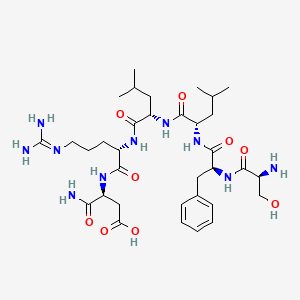
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
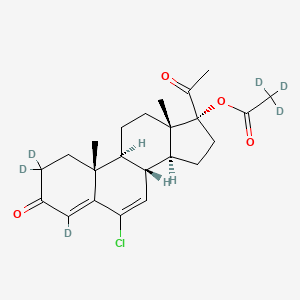

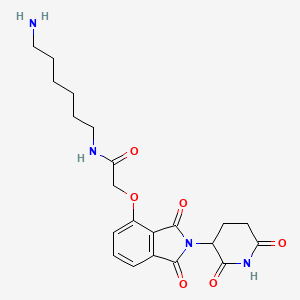
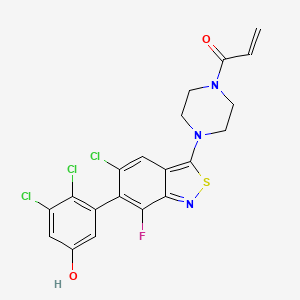
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
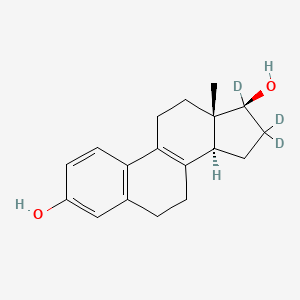
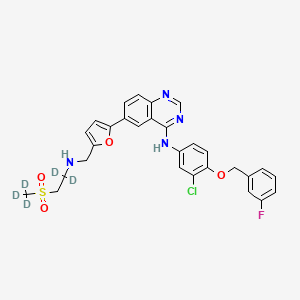
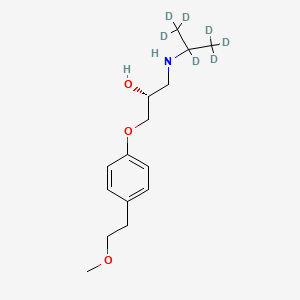
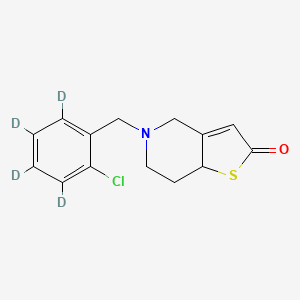
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
